MK-3207 (2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2′-oxo-1,1′,2′,3-tetrahydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-5-yl]acetamide) is a potent and orally bioavailable CGRP receptor antagonist. [] It belongs to the class of drugs known as "gepants," which are small molecule antagonists of the CGRP receptor. [, ] While initially investigated for the acute treatment of migraine, its development was discontinued due to concerns about potential liver toxicity. [, ] Despite this, MK-3207 remains a valuable tool in scientific research, particularly in understanding CGRP receptor pharmacology and developing novel CGRP receptor antagonists.
The synthesis of MK-3207 involves multiple steps, including the creation of a chiral piperazinone derivative. [, ] This chiral center is introduced via an asymmetric palladium-catalyzed hydrogenation of a cyclic sulfimidate in the presence of a chiral phosphine ligand. [] The synthesis process also includes the development of an efficient route to the hydrogenation substrate and the subsequent elaboration of the resulting cyclic sulfamate product to the desired piperazinone. [] Further details on the specific steps and conditions of the synthesis can be found in the cited research paper. [, ]
MK-3207's molecular structure incorporates a piperazinone ring system, a key feature contributing to its potent CGRP receptor antagonist activity. [, ] The molecule also contains a spirocyclic indene-pyrrolo-pyridine moiety, which likely contributes to its binding affinity and selectivity for the CGRP receptor. [, ] Modifications to the structure, particularly the incorporation of polar functionality, have been explored to improve pharmacokinetic properties like solubility and oral bioavailability. []
MK-3207 acts by binding to the CGRP receptor, effectively blocking the binding of its natural ligand, CGRP. [, ] This antagonism prevents the activation of the receptor, which is involved in various physiological processes, including vasodilation and nociception. [, ] The high affinity of MK-3207 for the human and rhesus monkey CGRP receptors (Ki = 0.024 nM) makes it a highly potent antagonist. [] It demonstrates species selectivity, exhibiting lower affinity for CGRP receptors in other species, such as canine and rodent. []
MK-3207 possesses high potency for the CGRP receptor, with a Ki of 0.024 nM for both human and rhesus monkey receptors. [] Its tritiated analog, [3H]MK-3207, exhibits reversible and saturable binding to the human CGRP receptor, with a KD of 0.06 nM and a dissociation half-life (t1/2) of 59 minutes. [] Incorporation of polar groups into its structure has led to improved solubility at acidic pH. [] The compound also displays good oral bioavailability in monkeys. []
MK-3207 is utilized extensively in pharmacological studies to investigate the role of CGRP receptors in various physiological and pathological conditions, particularly migraine. [, , , , , ]
The development and investigation of MK-3207 have provided valuable insights for the design and optimization of safer and more effective CGRP receptor antagonists for migraine treatment. [, ]
Radiolabeled analogs of MK-3207, such as [(11)C]MK-4232, have been developed and used as positron emission tomography (PET) tracers to visualize and quantify CGRP receptors in the brain. [, ] This application holds promise for understanding the distribution and function of CGRP receptors in both healthy individuals and those with neurological disorders.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: